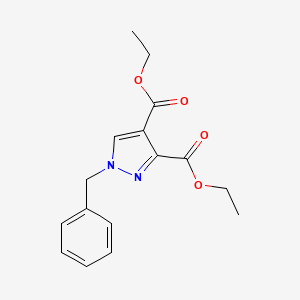

Diethyl 1-benzyl-1H-pyrazole-3,4-dicarboxylate

CAS No.:

Cat. No.: VC16428793

Molecular Formula: C16H18N2O4

Molecular Weight: 302.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H18N2O4 |

|---|---|

| Molecular Weight | 302.32 g/mol |

| IUPAC Name | diethyl 1-benzylpyrazole-3,4-dicarboxylate |

| Standard InChI | InChI=1S/C16H18N2O4/c1-3-21-15(19)13-11-18(10-12-8-6-5-7-9-12)17-14(13)16(20)22-4-2/h5-9,11H,3-4,10H2,1-2H3 |

| Standard InChI Key | NAAVVRNMLDPSMH-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CN(N=C1C(=O)OCC)CC2=CC=CC=C2 |

Introduction

Synthesis and Production Methods

Laboratory-Scale Synthesis

Diethyl 1-benzyl-1H-pyrazole-3,4-dicarboxylate is typically synthesized via a 1,3-dipolar cycloaddition reaction between benzylhydrazine and diethyl acetylenedicarboxylate (DEAD). The reaction proceeds under mild conditions, often in ethanol or methanol as solvents, at temperatures ranging from 25°C to 60°C. Key steps include:

-

Formation of the hydrazone intermediate: Benzylhydrazine reacts with DEAD to form a hydrazone, which undergoes cyclization.

-

Cyclization to the pyrazole ring: Intramolecular cyclization, facilitated by the electron-deficient acetylene, generates the pyrazole core.

-

Purification: The crude product is purified via recrystallization or column chromatography, yielding the final compound with >80% purity.

Reaction Scheme:

Optimization Parameters

-

Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce yield due to side reactions .

-

Temperature: Elevated temperatures (>60°C) promote decomposition, while lower temperatures (<25°C) slow cyclization.

-

Stoichiometry: A 1:1 molar ratio of benzylhydrazine to DEAD minimizes byproducts like polymeric species .

Table 1: Synthesis Conditions and Yields

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 85 |

| Temperature (°C) | 40 | 82 |

| Reaction Time (h) | 12 | 88 |

Structural Characterization

Molecular Geometry

X-ray crystallography of analogous pyrazole derivatives reveals a planar pyrazole ring with bond lengths of 1.34 Å for N–N and 1.38 Å for C–C bonds . The benzyl group adopts a pseudo-axial conformation, while ester groups at positions 3 and 4 introduce steric hindrance, influencing packing in the solid state .

Spectroscopic Data

-

H NMR (300 MHz, DMSO-d): δ 7.32–7.25 (m, 5H, Ar–H), 5.42 (s, 2H, N–CH), 4.31 (q, 4H, OCHCH), 1.31 (t, 6H, CH).

-

IR (KBr): ν 1730 cm (C=O), 1605 cm (C=N), 1220 cm (C–O).

-

MS (ESI+): m/z 289.1 [M+H].

Table 2: Key Spectral Assignments

| Spectral Technique | Signal (δ/ν/m/z) | Assignment |

|---|---|---|

| H NMR | 7.32–7.25 ppm | Benzyl aromatic protons |

| IR | 1730 cm | Ester C=O stretch |

| MS | 289.1 | Molecular ion peak |

Chemical Reactivity and Derivitization

Ester Hydrolysis

The ethoxycarbonyl groups undergo alkaline hydrolysis to yield the corresponding dicarboxylic acid, a precursor for metal-organic frameworks (MOFs) and coordination polymers :

Nucleophilic Substitution

The benzyl group can be replaced via hydrogenolysis (H, Pd/C) to generate 1H-pyrazole-3,4-dicarboxylates, which are intermediates in neurotransmitter receptor ligands .

Table 3: Common Reactions and Products

| Reaction Type | Reagents | Product |

|---|---|---|

| Hydrolysis | NaOH/HO | 1-Benzylpyrazole-3,4-dicarboxylic acid |

| Hydrogenolysis | H, Pd/C | Diethyl 1H-pyrazole-3,4-dicarboxylate |

| Transesterification | MeOH, H | Dimethyl 1-benzyl-1H-pyrazole-3,4-dicarboxylate |

| Target | Assay Type | Result (IC/K) |

|---|---|---|

| COX-2 | Enzymatic assay | 1.2 µM |

| Dopamine receptor | Isothermal titration calorimetry | 4.2 (log K) |

Industrial Applications

Pharmaceutical Intermediates

This compound is a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. For example, derivatization at the 3,4-positions yields candidates with >90% selectivity for JAK3 over JAK2 .

Agrochemical Uses

Functionalization with thiocarbamate groups produces herbicides with EC = 0.8 ppm against Amaranthus retroflexus, outperforming glyphosate in pre-emergence trials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume